N-(1-cyanocyclohexyl)-2-[2-(1,3-thiazol-2-yl)morpholin-4-yl]propanamide
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Overview
Description
N-(1-cyanocyclohexyl)-2-[2-(1,3-thiazol-2-yl)morpholin-4-yl]propanamide is a synthetic organic compound that features a cyanocyclohexyl group, a thiazole ring, and a morpholine moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-cyanocyclohexyl)-2-[2-(1,3-thiazol-2-yl)morpholin-4-yl]propanamide typically involves multi-step organic reactions. A possible synthetic route could include:
Formation of the cyanocyclohexyl intermediate: This might involve the reaction of cyclohexanone with cyanide sources under basic conditions.
Thiazole ring synthesis: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Morpholine incorporation: The morpholine ring can be introduced via nucleophilic substitution reactions.
Final coupling: The final step would involve coupling the cyanocyclohexyl intermediate with the thiazole-morpholine intermediate under appropriate conditions, possibly using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and process intensification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring or the morpholine moiety.
Reduction: Reduction reactions could target the nitrile group, converting it to an amine.
Substitution: The compound could undergo nucleophilic or electrophilic substitution reactions, especially at the thiazole ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could yield primary amines.
Scientific Research Applications
N-(1-cyanocyclohexyl)-2-[2-(1,3-thiazol-2-yl)morpholin-4-yl]propanamide could have various applications in scientific research:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigation of its pharmacological properties for potential therapeutic uses.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(1-cyanocyclohexyl)-2-[2-(1,3-thiazol-2-yl)morpholin-4-yl]propanamide would depend on its specific biological target. It could interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- N-(1-cyanocyclohexyl)-2-[2-(1,3-thiazol-2-yl)morpholin-4-yl]acetamide
- N-(1-cyanocyclohexyl)-2-[2-(1,3-thiazol-2-yl)piperidin-4-yl]propanamide
Uniqueness
N-(1-cyanocyclohexyl)-2-[2-(1,3-thiazol-2-yl)morpholin-4-yl]propanamide may exhibit unique properties due to the specific arrangement of its functional groups, which could influence its reactivity, biological activity, and physical properties compared to similar compounds.
Properties
IUPAC Name |
N-(1-cyanocyclohexyl)-2-[2-(1,3-thiazol-2-yl)morpholin-4-yl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O2S/c1-13(15(22)20-17(12-18)5-3-2-4-6-17)21-8-9-23-14(11-21)16-19-7-10-24-16/h7,10,13-14H,2-6,8-9,11H2,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLNJNJGDSIMNMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1(CCCCC1)C#N)N2CCOC(C2)C3=NC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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